molecular formula C7H7ClN2O3 B149441 Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate CAS No. 127861-30-7

Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate

Cat. No. B149441
M. Wt: 202.59 g/mol
InChI Key: OBFFZLIOVNLYIL-UHFFFAOYSA-N
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Patent
US08354441B2

Procedure details

Methyl 2,6-dichloropyrimidine-4-carboxylate (1 g) was combined with MeOH (20 ml) to give a light yellow solution. Potassium carbonate (668 mg) was added and the reaction mixture was stirred at RT for 6 h. The solvent was concentrated in vacuo and the residue was stirred in Et2O. The suspension was filtered and the filtrate was concentrated in vacuo to afford title compound as a white solid. MS (ISP): 203.3 ([M+H]+)
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
668 mg
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([C:8]([O:10][CH3:11])=[O:9])[CH:5]=[C:4](Cl)[N:3]=1.[C:13](=O)([O-])[O-:14].[K+].[K+]>CO>[CH3:11][O:10][C:8]([C:6]1[CH:5]=[C:4]([O:14][CH3:13])[N:3]=[C:2]([Cl:1])[N:7]=1)=[O:9] |f:1.2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC(=CC(=N1)C(=O)OC)Cl
Step Two
Name
Quantity
668 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at RT for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a light yellow solution
CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated in vacuo
STIRRING
Type
STIRRING
Details
the residue was stirred in Et2O
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
COC(=O)C1=NC(=NC(=C1)OC)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.